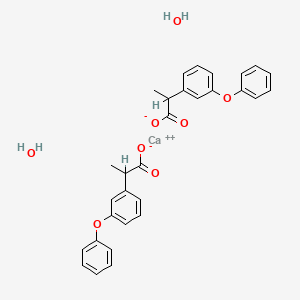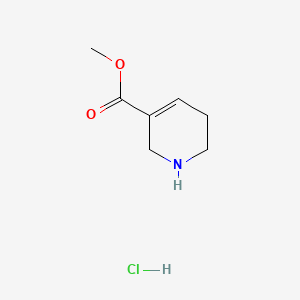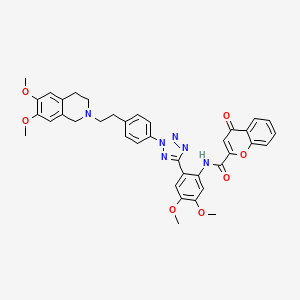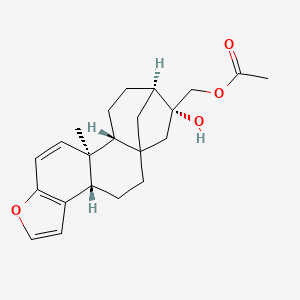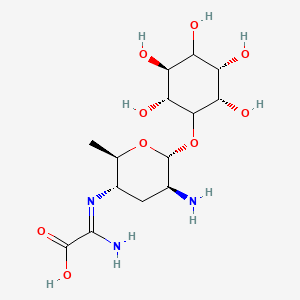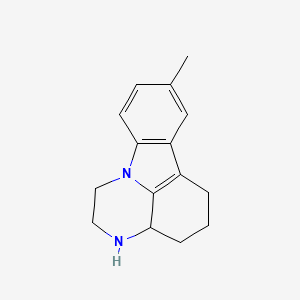![molecular formula C27H31N3O3 B1663073 6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one CAS No. 420785-78-0](/img/structure/B1663073.png)
6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Novel 5-HT1A/B autoreceptor antagonist and serotonin reuptake inhibitor; High Quality Biochemicals for Research Uses
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Enantioselective Synthesis : The compound has been used in the development of enantioselective processes, particularly in the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists, showcasing its utility in stereoselective and economical syntheses (Cann et al., 2012).
Innovative Synthesis Methods : Its derivatives, like 1,3-benzoxazines, have been synthesized through novel methods, such as three-component reactions in water, highlighting advanced synthetic techniques in medicinal chemistry (Rostami-Charati, 2013).
Complex Synthesis and Molecular Docking : Synthesis of complex derivatives involving chromene and quinoline moieties attached to pyrimide and piperazine has been achieved. These compounds showed potential in molecular docking studies, indicating their relevance in drug development (Parveen et al., 2017).
Biological and Pharmacological Activities
Analgesic and Anti-inflammatory Activities : Certain derivatives linked to quinazolin-4-one ring exhibit significant analgesic and anti-inflammatory activities, underlining the compound's potential in therapeutic applications (Dewangan et al., 2016).
Luminescent Properties and Electron Transfer : Piperazine substituted derivatives have been studied for their luminescent properties and photo-induced electron transfer, which could be leveraged in developing novel photonic materials or sensors (Gan et al., 2003).
Antimicrobial and Antituberculous Properties : Some derivatives have shown antimycobacterial activities against various strains of Mycobacterium tuberculosis, indicating their potential in treating bacterial infections (Senthilkumar et al., 2009).
Antihypertensive Activity : Derivatives like spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones have been evaluated for antihypertensive activity, suggesting their application in cardiovascular drug research (Clark et al., 1983).
Eigenschaften
CAS-Nummer |
420785-78-0 |
|---|---|
Molekularformel |
C27H31N3O3 |
Molekulargewicht |
445.6 g/mol |
IUPAC-Name |
6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C27H31N3O3/c1-19-6-8-22-23(28-19)4-2-5-25(22)32-15-3-12-30-13-10-20(11-14-30)16-21-7-9-26-24(17-21)29-27(31)18-33-26/h2,4-9,17,20H,3,10-16,18H2,1H3,(H,29,31) |
InChI-Schlüssel |
YFAPUSXUACZEQJ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)OCCCN3CCC(CC3)CC4=CC5=C(C=C4)OCC(=O)N5 |
Kanonische SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)OCCCN3CCC(CC3)CC4=CC5=C(C=C4)OCC(=O)N5 |
Synonyme |
6-[(1-[3-(2-Methylquinolin-5-yl)oxypropyl]piperidin-4-yl)methyl]-4H-1,4-benzoxazin-3-one |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl thieno[3,2-d]thiadiazole-6-carboxylate](/img/structure/B1662990.png)

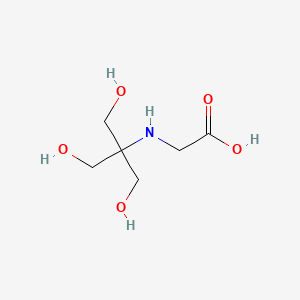
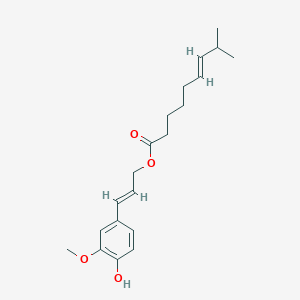
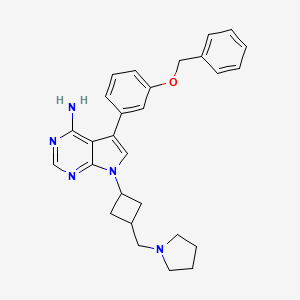
![[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663001.png)
